molecular formula C15H18N2O B359697 10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile CAS No. 97494-96-7

10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile

Cat. No. B359697
CAS RN: 97494-96-7
M. Wt: 242.32g/mol
InChI Key: NLKVUWURUUEGKV-UHFFFAOYSA-N
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Description

“10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile” is a chemical compound with the molecular formula C15H18N2O . It is used as a reference standard for pharmaceutical testing .

Scientific Research Applications

Synthesis and Reactivity

The compound 10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile is utilized in the synthesis of various heterocyclic compounds. For example, it has been involved in the synthesis of imidazo-, triazolo-, and tetrazolo-isoquinoline derivatives, showcasing its versatility in organic synthesis (Deady & Devine, 2004). Additionally, it has been used in the development of tetrahydrobenzo[f]isoquinolines, indicating its applicability in creating complex organic structures (Pratap, Raghunandan, Maulik, & Ram, 2007).

Potential Ligands for Neurotransmitter Receptors

Research has shown that hydroxy- and methoxy-substituted octahydrobenzo[g]isoquinolines, closely related to the compound , could serve as potential ligands for neurotransmitter receptors like serotonin and adrenergic receptors (Papageorgiou, Petcher, & Waldvogel, 1989). This suggests that derivatives of 10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile could be explored for similar receptor interactions.

Serotonin Receptor Agonism

A study on cis-10-Hydroxy-4-n-propyl-octahydrobenzo[f]quinoline, which is structurally similar, identified its role as a central serotonin receptor agonist. This indicates the potential of 10b-Hydroxy-3-methyl-octahydrobenzo[f]isoquinoline-1-carbonitrile derivatives in neurological research (Wikström et al., 1987).

Chemical Transformations

The compound's utility in chemical transformations has been demonstrated, such as in the synthesis of spiro heterocycles and the creation of novel chemical systems through oxidative reactions (Bannikova et al., 2005).

Dopamine Receptor Activity

Research on monophenolic octahydrobenzo[f]quinolines has shown dopamine- and serotonin-receptor stimulating activity, highlighting the potential of similar compounds in neuropsychopharmacology (Wikström et al., 1982).

Novel Agonists

Octahydrobenzo[h]isoquinolines, closely related to the compound , have been identified as novel and highly potent D1 dopamine agonists. This underscores the compound's potential in the development of new pharmacological agents (Bonner, Chemel, Watts, & Nichols, 2010).

properties

IUPAC Name

10b-hydroxy-3-methyl-1,2,4,4a,5,6-hexahydrobenzo[f]isoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-17-9-12-7-6-11-4-2-3-5-14(11)15(12,18)13(8-16)10-17/h2-5,12-13,18H,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKVUWURUUEGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC3=CC=CC=C3C2(C(C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile

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